

High-performance liquid chromatography for Prochloraz analysis in food

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prochloraz

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An Application Note for the Analysis of **Prochloraz** in Food using High-Performance Liquid Chromatography

Introduction

Prochloraz is a broad-spectrum imidazole fungicide widely used in agriculture to control fungal diseases on fruits, vegetables, and cereals.[1] Its application, however, can lead to residual amounts in food products, necessitating sensitive and reliable analytical methods for monitoring to ensure consumer safety and compliance with regulatory limits. The European Union (EU), for instance, has lowered the maximum residue levels (MRLs) for **prochloraz** to the limit of determination (LOD), which ranges from 0.03 to 0.15 mg/kg for various products.[2] [3]

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the determination of pesticide residues in food matrices. This application note details a comprehensive protocol for the analysis of **prochloraz** in food samples, primarily focusing on a method combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure with HPLC-UV or HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) detection.

Experimental Protocols

This section outlines the detailed methodology for sample preparation, extraction, and cleanup for **prochloraz** analysis in food matrices like mushrooms, fruits, and vegetables. The protocol

is based on a modified QuEChERS method, which is effective for multi-residue analysis of pesticides.[1][4]

1. Reagents and Materials

- **Prochloraz** analytical standard
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary Secondary Amine (PSA) sorbent
- Deionized water
- Syringe filters (0.45 µm)

2. Sample Preparation and Extraction

- Weigh 5 g of a homogenized food sample (e.g., mushrooms, strawberries) into a 50 mL centrifuge tube.[5]
- Add 10 mL of deionized water to the sample.[5]
- Add 10 mL of acetonitrile containing 1% formic acid.[5]
- Add appropriate salting-out agents, typically magnesium sulfate and sodium chloride, to induce phase separation.
- Cap the tube and shake vigorously for 1 minute to ensure thorough extraction of **prochloraz** into the acetonitrile layer.
- Centrifuge the tube for 5 minutes at a minimum of 1000 rpm.[6]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA is used to remove polar matrix components like organic acids and sugars.[7]
- Vortex the tube for 1 minute.
- Centrifuge for 5 minutes.
- The resulting supernatant is the final extract.

4. Final Preparation for HPLC Analysis

- Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[6]
- The sample is now ready for injection into the HPLC system. For some HPLC systems, the acetonitrile extract may be diluted with water (e.g., 1:1) before analysis.[5]

Instrumentation and Conditions

The following tables summarize typical HPLC instrument parameters for the analysis of **prochloraz**. Conditions can be adapted based on the specific instrument and detector available.

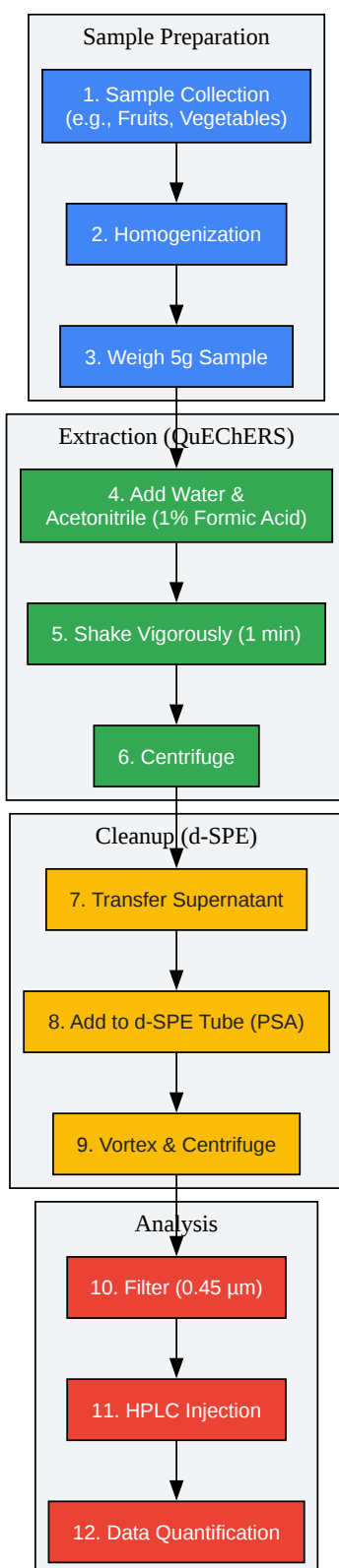
Table 1: HPLC Method Parameters

Parameter	HPLC-UV[1][8]	HPLC-MS/MS[4][7]
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)	C18 reversed-phase
Mobile Phase	Isocratic: Acetonitrile / Water (50/50, v/v) with 20 mM Ammonium Formate buffer (pH 3.0)	Gradient elution with water and acetonitrile, often with formic acid
Flow Rate	0.4 - 1.0 mL/min	0.2 - 0.4 mL/min
Injection Volume	20 µL	5 - 10 µL
Column Temp.	Room Temperature	30 - 40 °C
Detector	UV Detector	Tandem Mass Spectrometer (MS/MS)
Wavelength (UV)	230 nm or 280 nm	N/A

| Ionization (MS) | Electrospray Ionization (ESI), Positive/Negative Switching | N/A |

Workflow for Prochloraz Analysis

The diagram below illustrates the complete experimental workflow from sample collection to data analysis.



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Caption: Experimental workflow for **Prochloraz** residue analysis.

Results and Discussion

The described method provides excellent performance for the quantification of **prochloraz** in various food matrices. Method validation is crucial to ensure accuracy and precision. Key validation parameters from cited literature are summarized below.

Table 2: Summary of Method Validation Data for **Prochloraz** Analysis

Food Matrix	Method	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	Reference
Mushrooms	HPLC-UV	0.01	0.05	97 - 99	[1] [5] [9] [10]
Fruits (general)	HPLC-UV	0.05	0.1	80 - 94	[11]
Fruits & Vegetables	LC-MS/MS	0.0001 - 0.001	0.0005 - 0.005	80 - 105	[4]
Strawberries	UPLC-MS/MS	0.0001	-	73 - 116	[7]
Grapes, Wine, Pomace	HPLC-MS/MS	-	-	77.5 - 105.4	[4]

| Orange Juice | GC-MS | 0.0032 | 0.0108 | 95 - 107.7 | [\[12\]](#) |

The data demonstrates that the QuEChERS extraction followed by HPLC analysis is highly effective. For mushrooms, the HPLC-UV method achieves a limit of quantification of 0.05 mg/kg with excellent recovery rates of 97-99%.[\[1\]](#)[\[5\]](#) For more complex matrices or when lower detection limits are required, coupling the liquid chromatograph to a tandem mass spectrometer (LC-MS/MS) is the preferred approach, offering LOQs in the low µg/kg range.[\[4\]](#)[\[7\]](#) The recoveries across different food types are generally within the acceptable range of 70-120%.[\[6\]](#)

Conclusion

The HPLC-based methods, particularly when combined with the efficient QuEChERS sample preparation protocol, are highly suitable for the routine monitoring of **prochloraz** residues in a

wide variety of food products. The HPLC-UV method offers a cost-effective solution for quality control in matrices like mushrooms, with detection limits sufficient to meet regulatory standards. [1][9] For applications requiring higher sensitivity and selectivity, especially in diverse and complex food matrices, HPLC-MS/MS is the recommended technique. The validation data confirms that these methods are accurate, precise, and reliable for ensuring food safety.

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- To cite this document: BenchChem. [High-performance liquid chromatography for Prochloraz analysis in food]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1679089#high-performance-liquid-chromatography-for-prochloraz-analysis-in-food>]

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